Fusafungine

Übersicht

Beschreibung

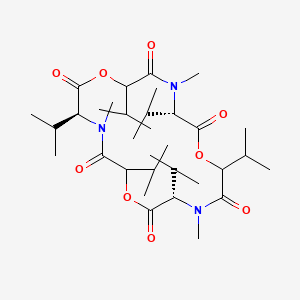

Fusafungin ist eine antibiotische Verbindung, die aus dem Ascomyceten Fusarium lateritium gewonnen wird. Es ist eine Mischung aus Enniatin-Cyclohexadepsipeptiden, die aus abwechselnden D-α-Hydroxyvaleriansäure- und L-N-Methylaminosäureresten bestehen . Fusafungin wurde hauptsächlich zur Behandlung von Nasen- und Racheninfektionen aufgrund seiner antimikrobiellen und entzündungshemmenden Eigenschaften eingesetzt .

Herstellungsmethoden

Fusafungin wird durch Fermentation von Fusarium lateritium hergestellt. Die Fermentationsbrühe wird mit einem geeigneten Lösungsmittel extrahiert, und der Extrakt wird durch verschiedene chromatographische Techniken gereinigt . Weitere Reinigung kann durch Gegenstromextraktion einer Kohlenwasserstofflösung mit einer Methanol-Wasser-Mischung erreicht werden, gefolgt von Kristallisation durch Zugabe von Wasser .

Vorbereitungsmethoden

Fusafungine is produced by the fermentation of Fusarium lateritium. The fermentation broth is extracted with a suitable solvent, and the extract is purified through various chromatographic techniques . Further purification can be achieved by counter-current extraction of a hydrocarbon solution by a methanol-water mixture, followed by crystallization by the addition of water .

Analyse Chemischer Reaktionen

Fusafungin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Fusafungin kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können zu reduzierten Formen von Fusafungin führen.

Substitution: Substitutionsreaktionen können an den Aminosäureresten auftreten, was zur Bildung substituierter Derivate führt.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise modifizierte Enniatin-Derivate mit veränderten biologischen Aktivitäten .

Wissenschaftliche Forschungsanwendungen

Fusafungin wurde ausgiebig auf seine Anwendung in verschiedenen Bereichen untersucht:

Industrie: Das Potenzial von Fusafungin als Biopestizid wurde aufgrund seiner antimykotischen Eigenschaften untersucht.

Wirkmechanismus

Fusafungin entfaltet seine Wirkung durch mehrere Mechanismen:

Antimikrobielle Aktivität: Fusafungin zeigt bakteriostatische Aktivität gegen eine Vielzahl von Mikroorganismen, die für Atemwegsinfektionen verantwortlich sind.

Entzündungshemmende Aktivität: Fusafungin hemmt die Produktion von proinflammatorischen Zytokinen wie Tumornekrosefaktor-α, Interleukin-1 und Interleukin-6.

Molekularziele: Fusafungin zielt auf bakterielle Zellmembranen ab und stört ihre Integrität und Funktion.

Wissenschaftliche Forschungsanwendungen

Fusafungine has been extensively studied for its applications in various fields:

Wirkmechanismus

Fusafungine exerts its effects through multiple mechanisms:

Antimicrobial Activity: This compound displays bacteriostatic activity against a wide range of microorganisms responsible for respiratory infections.

Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-α, interleukin-1, and interleukin-6.

Molecular Targets: This compound targets bacterial cell membranes, disrupting their integrity and function.

Vergleich Mit ähnlichen Verbindungen

Fusafungin ist unter den cyclischen Depsipeptiden einzigartig aufgrund seiner dualen antimikrobiellen und entzündungshemmenden Eigenschaften. Ähnliche Verbindungen umfassen:

Pleuromutiline: Dies sind Pilz-basierte Antibiotika mit einem anderen Wirkmechanismus, die hauptsächlich bakterielle Ribosomen angreifen.

Die Kombination aus antimikrobiellen und entzündungshemmenden Aktivitäten von Fusafungin macht es besonders effektiv bei der Behandlung von Atemwegsinfektionen, ohne bakterielle Resistenz zu induzieren .

Eigenschaften

IUPAC Name |

(3S,9S,15S)-4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H57N3O9/c1-16(2)22-31(40)43-26(20(9)10)29(38)35(14)24(18(5)6)33(42)45-27(21(11)12)30(39)36(15)23(17(3)4)32(41)44-25(19(7)8)28(37)34(22)13/h16-27H,1-15H3/t22-,23-,24-,25?,26?,27?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIZMDSVSLSIMSC-OGLSAIDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)OC(C(=O)N([C@H](C(=O)OC(C(=O)N([C@H](C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H57N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50912008 | |

| Record name | 4,10,16-Trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

639.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393-87-9, 11113-62-5 | |

| Record name | Fusafungine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001393879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enniatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011113625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fusafungine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08965 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4,10,16-Trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fusafungine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.